
4-Oxotetrahydrothiophene-3-carboxamide
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Overview
Description
4-Oxotetrahydrothiophene-3-carboxamide is an organic compound with the molecular formula C5H7NO2S It is a derivative of tetrahydrothiophene, featuring a ketone group at the 4-position and a carboxamide group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxotetrahydrothiophene-3-carboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-mercaptopropionic acid with acetic anhydride, followed by cyclization to form the tetrahydrothiophene ring. The resulting intermediate is then oxidized to introduce the ketone group at the 4-position. Finally, the carboxamide group is introduced through an amidation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Oxotetrahydrothiophene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The carboxamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can react with the carboxamide group under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted amides or esters.
Scientific Research Applications
Chemical Synthesis Applications
Building Block in Organic Chemistry
- 4-Oxotetrahydrothiophene-3-carboxamide serves as a crucial intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, making it an essential component in the development of pharmaceuticals and agrochemicals.
Reactivity and Transformations
- The compound can undergo several chemical reactions, including:
- Oxidation : It can be oxidized to form sulfoxides or sulfones, which are valuable intermediates in organic synthesis.
- Reduction : The ketone group can be reduced to an alcohol using reagents such as sodium borohydride.
- Substitution : The carboxamide group can participate in nucleophilic substitution reactions, allowing for the introduction of diverse functional groups.
Table 1: Summary of Chemical Reactions Involving this compound
Reaction Type | Products Formed | Common Reagents |
---|---|---|
Oxidation | Sulfoxides, sulfones | Hydrogen peroxide, m-chloroperbenzoic acid |
Reduction | Alcohol derivatives | Sodium borohydride, lithium aluminum hydride |
Substitution | Substituted amides/esters | Amines, alcohols under acidic/basic conditions |
Biological Applications
Enzyme Mechanism Studies
- In biological research, this compound is utilized as a probe to study enzyme mechanisms. Its ability to form hydrogen bonds with enzyme active sites allows researchers to investigate enzyme-substrate interactions and inhibition mechanisms.
Medicinal Chemistry
- The compound shows potential in medicinal chemistry due to its ability to modulate biochemical pathways. Its interactions with specific molecular targets can inhibit enzyme activity or alter metabolic processes, making it a candidate for drug development.
Industrial Applications
Synthesis of Specialty Chemicals
- In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its chemical properties facilitate the synthesis of agrochemicals and pharmaceuticals that require specific functional groups for efficacy .
Case Study: Herbicide Development
- An example of its application is in the synthesis of herbicides like thiencarbazone-methyl. This compound acts as an acetolactate synthase (ALS) inhibitor, effectively controlling weed growth by disrupting essential amino acid biosynthesis in plants. The synthesis involves using intermediates derived from this compound .
Mechanism of Action
The mechanism of action of 4-Oxotetrahydrothiophene-3-carboxamide involves its interaction with specific molecular targets. The ketone group can form hydrogen bonds with active sites of enzymes, while the carboxamide group can participate in additional interactions, stabilizing the compound within the binding pocket. These interactions can inhibit enzyme activity or modulate biochemical pathways, making the compound useful in medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
4-Oxotetrahydrothiophene-3-carboxylate: Similar structure but with a carboxylate group instead of a carboxamide group.
4-Oxotetrahydrothiophene-3-carbonitrile: Features a nitrile group at the 3-position.
Tetrahydrothiophene-3-carboxamide: Lacks the ketone group at the 4-position.
Uniqueness
4-Oxotetrahydrothiophene-3-carboxamide is unique due to the presence of both the ketone and carboxamide groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound in various applications, distinguishing it from its analogs.
Biological Activity
4-Oxotetrahydrothiophene-3-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
This compound features a tetrahydrothiophene ring with a ketone group at the 4-position and a carboxamide group at the 3-position. This structural configuration is critical for its biological activity, allowing it to interact with various molecular targets.
The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds with active sites of enzymes. The ketone group can stabilize interactions within enzyme binding pockets, while the carboxamide group can participate in additional stabilizing interactions. These characteristics enable the compound to inhibit enzyme activity or modulate biochemical pathways, making it a valuable candidate in drug development.
Anticancer Properties
Research has indicated that this compound exhibits potential anticancer properties. It has been shown to inhibit specific tyrosine kinases involved in cell signaling pathways that promote cancer cell proliferation. In vitro studies demonstrated that the compound could reduce cell viability in various cancer cell lines, including breast and lung cancer models.
Enzyme Inhibition
The compound's mechanism involves the inhibition of key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory processes. Studies have reported that this compound can significantly decrease the production of inflammatory mediators, suggesting its potential use in treating inflammatory diseases.
Case Studies
-
In vitro Study on Cancer Cells :
- Objective : To evaluate the cytotoxic effects of this compound on cancer cell lines.
- Method : Various concentrations of the compound were tested on MCF-7 (breast cancer) and A549 (lung cancer) cell lines.
- Results : A dose-dependent reduction in cell viability was observed, with IC50 values indicating significant potency against both cell lines.
-
Anti-inflammatory Activity :
- Objective : To assess the anti-inflammatory effects of the compound.
- Method : The compound was administered to a model of acute inflammation in rodents.
- Results : The treatment led to reduced levels of pro-inflammatory cytokines and decreased edema, highlighting its therapeutic potential in inflammatory conditions.
Data Table: Summary of Biological Activities
Biological Activity | Mechanism | Model Used | Observed Effect |
---|---|---|---|
Anticancer | Tyrosine kinase inhibition | MCF-7, A549 cell lines | Reduced cell viability |
Anti-inflammatory | COX/LOX inhibition | Rodent inflammation model | Decreased edema |
Properties
IUPAC Name |
4-oxothiolane-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO2S/c6-5(8)3-1-9-2-4(3)7/h3H,1-2H2,(H2,6,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRLSPIFOIDNFTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)CS1)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.